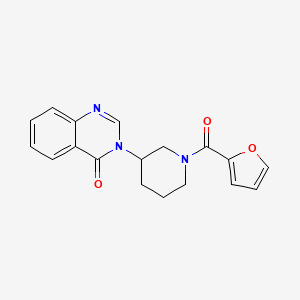

3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

3-(1-(Furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperidine ring substituted at the 3-position with a furan-2-carbonyl group. The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, known for its versatility in interacting with biological targets such as kinases, receptors, and enzymes .

Properties

IUPAC Name |

3-[1-(furan-2-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNKDAHXBLLAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving suitable piperidine derivatives.

Attachment of the Furan-2-carbonyl Group: This step may involve acylation reactions using furan-2-carbonyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce reduced quinazolinone derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that quinazoline derivatives, including 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve inhibition of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication .

Anticancer Potential

Quinazoline derivatives have been investigated for their anticancer properties. Some studies suggest that they may act as inhibitors of certain kinases involved in cancer cell proliferation. The ability of this compound to modulate signaling pathways related to cancer progression makes it a candidate for further investigation in oncology .

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, quinazoline derivatives have been noted for their potential as anti-inflammatory agents and in the treatment of neurological disorders. Their diverse biological activities are attributed to the structural features that allow interaction with various biological targets .

Case Studies and Research Findings

Several research initiatives have focused on the biological evaluation of 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one:

- Antibacterial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity compared to standard antibiotics like ampicillin. The inhibition zones measured were significant enough to warrant further investigation into its use as an antibacterial agent .

- Anticancer Studies : In vitro assays revealed that related quinazoline compounds could induce apoptosis in cancer cell lines, suggesting a pathway for development into anticancer therapeutics. Further studies are needed to elucidate the specific mechanisms involved .

- Inflammation Models : Animal models have shown that quinazoline derivatives can reduce inflammatory markers, indicating potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Furan-Containing Derivatives

- 2-(2-(Furan-2-yl)vinyl)quinazolin-4(3H)-one (): This compound replaces the piperidin-3-yl group with a vinyl-linked furan. It exhibited potent antifungal activity (MIC: 2–8 µg/mL against Candida spp.), attributed to the planar vinyl-furan system enhancing membrane penetration .

2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4a, ):

The hydrazone-linked furan in 4a showed moderate antimicrobial activity (MIC: 16–32 µg/mL). The target compound’s amide bond (furan-2-carbonyl-piperidine) likely improves metabolic stability compared to the hydrazone group .

Piperidine/Piperazine Derivatives

6-(4-Chlorophenyl)-3-((1-(2-fluoroethyl)piperidin-3-yl)methyl)quinazolin-4(3H)-one ():

A PET tracer with a fluoroethyl-piperidine group demonstrated high binding affinity (Ki: 1.2 nM) for GHS-R1a. The fluorine atom enhances lipophilicity and bioavailability, whereas the target compound’s furan carbonyl may introduce hydrogen-bonding interactions .3-(Pyridin-3-ylmethyl)-2-thioxo-1,3-dihydroquinazolin-4-one ():

Replacing the piperidine with a pyridinylmethyl group resulted in altered solubility (logP: 2.1 vs. 2.8 for the target compound, predicted). The thioxo group in this analogue could enhance metal chelation, a feature absent in the target compound .

Functional Analogues with Bioactive Substituents

Kinase-Targeting Derivatives

- Idelalisib (5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]quinazolin-4(3H)-one, ): A clinically approved PI3Kδ inhibitor, Idelalisib’s purine moiety enables ATP-competitive binding (IC50: 2.5 nM).

Antimicrobial Derivatives

- 2-(Dimethylamino)-6-(3-(methylsulfonyl)phenyl)quinazolin-4(3H)-one (43, ): This derivative exhibited potent antibacterial activity (MIC: 4 µg/mL against S. aureus) due to the electron-deficient methylsulfonyl group enhancing membrane disruption. The target compound’s furan group may instead favor antifungal or antiparasitic activity .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s furan carbonyl and piperidine group balance lipophilicity (logP: 2.8) and solubility, making it more drug-like than Idelalisib .

- Chlorine substituents (e.g., z12 in ) increase molecular weight and logP but reduce solubility, highlighting the furan’s advantage in maintaining moderate hydrophilicity .

Biological Activity

3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is , with a molecular weight of approximately 323.3 g/mol. The structure includes a quinazolinone core, which is known for various biological activities, including anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O3 |

| Molecular Weight | 323.3 g/mol |

| CAS Number | 2034295-66-2 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including our compound of interest. The mechanism often involves inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell proliferation and survival.

- Cell Line Studies : In vitro studies have demonstrated that 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one exhibits significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound showed lower IC50 values compared to other known anticancer agents, indicating enhanced efficacy.

- Mechanisms of Action : The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest. Studies indicate that it may activate caspase pathways, leading to programmed cell death in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria and some antifungal activity.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several quinazolinone derivatives and tested their antiproliferative activities. The study found that compounds similar to 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one demonstrated promising results with IC50 values as low as 0.021 μM against specific cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the quinazolinone ring could enhance biological activity. For instance, the introduction of electron-donating groups significantly improved antiproliferative effects, suggesting that further structural optimization could yield even more potent derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, and what are their key limitations in terms of scalability and reaction conditions?

- Methodological Answer : The synthesis of quinazolinone derivatives typically involves alkylation of the quinazolinone core with functionalized intermediates. For example, 3-substituted quinazolinones are synthesized via reactions with haloketones or heterocyclic carbonyl chlorides (e.g., furan-2-carbonyl chloride). A common limitation is the requirement for multi-step protocols involving transition metal catalysts (e.g., copper), which complicate purification and scalability . Alternative one-pot strategies using trifluoroacetic acid as a trifluoromethylation agent or Fe-mediated reductions could mitigate these issues but require optimization for this specific compound .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; H, C, 2D-COSY) is critical for verifying substituent connectivity, particularly for the piperidinyl and furan-carbonyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the piperidine ring. Infrared (IR) spectroscopy validates carbonyl (C=O) and amide bond formation .

Q. What in vitro biological screening models are appropriate for preliminary evaluation of this compound's bioactivity?

- Methodological Answer : Initial screening should prioritize assays aligned with structural analogs:

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Gram-negative strains (e.g., Klebsiella pneumoniae) .

- Anti-inflammatory : COX-1/COX-2 inhibition assays or TNF-α suppression in macrophage models .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to reduce reliance on transition metal catalysts?

- Methodological Answer : Transition metal-free approaches include:

- Photocatalytic methods : Using organic photocatalysts (e.g., eosin Y) for C–N bond formation.

- Biocatalysis : Lipases or esterases for selective acylations of the piperidine moiety.

- Microwave-assisted synthesis : Reduces reaction time and improves yield for steps requiring thermal activation .

Q. What experimental strategies can reconcile contradictory reports on this compound's antimicrobial versus anti-inflammatory efficacy?

- Methodological Answer : Conduct parallel assays under standardized conditions:

- Use isogenic bacterial strains (e.g., methicillin-resistant S. aureus) and matched mammalian cell lines.

- Employ transcriptomic profiling (RNA-seq) to identify off-target effects in immune cells.

- Compare dose-response curves to differentiate specific activity from general cytotoxicity .

Q. What structure-activity relationship (SAR) insights guide rational modification of the piperidin-3-yl and furan-2-carbonyl moieties?

- Methodological Answer :

- Piperidine ring : Rigidifying the ring via sp hybridization (e.g., introducing double bonds) enhances binding to hydrophobic enzyme pockets.

- Furan-carbonyl : Replacing the furan with thiophene or pyridine alters electronic properties, impacting interactions with targets like NF-κB or A2A receptors .

Q. Which molecular targets (e.g., NF-κB, AP-1) should be prioritized when investigating anti-cancer mechanisms?

- Methodological Answer :

- NF-κB/AP-1 : Use luciferase reporter assays in HEK293T cells to assess transcriptional inhibition.

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, PI3K) to identify primary targets.

- Apoptosis markers : Measure caspase-3/7 activation and PARP cleavage in treated cancer cells .

Q. What pharmacokinetic parameters require prioritization in preclinical development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.